molecular formula C13H17NO B4431742 2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide

2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide

Cat. No.: B4431742
M. Wt: 203.28 g/mol
InChI Key: HLIGIRHLLXJEBJ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by a cyclopropane ring substituted with a methyl group and a phenylethyl group attached to the nitrogen atom of the carboxamide group

Properties

IUPAC Name

2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-9-12(10)13(15)14-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIGIRHLLXJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through methods such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of Phenylethyl Group: The phenylethyl group can be attached through nucleophilic substitution reactions, where the nitrogen atom of the carboxamide group acts as a nucleophile.

Industrial Production Methods

Industrial production of 2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • 2,2-dichloro-N-(1-phenylethyl)cyclopropane-1-carboxamide
  • 2,2-difluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide

Uniqueness

2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is unique due to the presence of both a methyl group and a phenylethyl group on the cyclopropane ring, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide

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